2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid
Description
This compound features a thiophene core substituted at position 4 with an ethoxycarbonyl group, at position 5 with a 4-ethylanilino group, and at position 3 with an oxo group. A phenoxyacetic acid moiety is attached via a (Z)-configured methylidene bridge at position 2 of the thiophene. The Z-configuration of the methylidene bridge likely influences stereochemical interactions in biological systems .
Properties
Molecular Formula |
C26H27NO7S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylphenyl)imino-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H27NO7S/c1-4-16-7-10-18(11-8-16)27-25-23(26(31)33-6-3)24(30)21(35-25)14-17-9-12-19(34-15-22(28)29)20(13-17)32-5-2/h7-14,30H,4-6,15H2,1-3H3,(H,28,29)/b21-14-,27-25? |
InChI Key |
AANQPVKGMGVALA-PPTQLFOTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OCC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC(=O)O)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocyclic Systems
- Target Compound : Thiophene ring (5-membered, sulfur-containing, aromatic).
- Thiazolidinone Derivatives (.1.3–1.1.4): 5-membered rings with sulfur and nitrogen; non-aromatic due to carbonyl groups.
- Thiazole Derivatives (): 5-membered aromatic rings with sulfur and nitrogen. Increased basicity compared to thiophene due to the nitrogen atom .
Substituent Effects
- Ethoxycarbonyl Group (Target): Enhances electron-withdrawing effects, stabilizing the conjugated system.
- Methoxy/Carboxymethoxy Groups (): Increase polarity, improving solubility but reducing logP .
Physicochemical Properties
- Target vs. Thiazolidinones: Higher molecular weight and HBA count suggest reduced membrane permeability but improved solubility.
- Target vs. Thiazoles : The thiophene core’s aromaticity may enhance stability compared to thiazole’s basic nitrogen .
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